(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is an organic compound that features a thiadiazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Formation of the Thiophene Ring: Thiophene rings are often synthesized through methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reactions: The thiadiazole and thiophene rings can be coupled through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the double bonds or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiadiazole and thiophene rings are studied for their catalytic properties.
Organic Electronics: These compounds are explored for use in organic semiconductors and light-emitting diodes.
Biology and Medicine
Antimicrobial Agents: Some derivatives exhibit antimicrobial activity.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for compounds like (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide often involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole and thiophene rings can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring.
Uniqueness
The unique combination of the thiadiazole and thiophene rings in (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide may confer distinct electronic properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDEMLUONIBSN-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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